Reduced Lipophilicity Compared to Non-Methylated Furan Analogs
(5-Methyl-2-furyl)(pyridin-3-yl)methanol is markedly more hydrophilic than its direct structural analog, α-(2-Furyl)-3-pyridinmethanol. This is quantified by a LogP difference of 1.13 units [1]. This lower LogP suggests superior aqueous solubility and potential for different ADME profiles compared to more lipophilic analogs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.63 |
| Comparator Or Baseline | α-(2-Furyl)-3-pyridinmethanol (CAS 89667-21-0) with LogP: 1.76 |
| Quantified Difference | The comparator is 1.13 LogP units higher (approximately 13.5x greater octanol-water partition coefficient) |
| Conditions | Calculated/Experimental LogP values from vendor datasheets |
Why This Matters
LogP is a key determinant of drug-likeness; this difference enables researchers to select the compound with the appropriate hydrophilicity for their specific assay conditions or target binding site.
- [1] Chemsrc. (2018). α-(2-Furyl)-3-pyridinmethanol, CAS 89667-21-0. View Source
